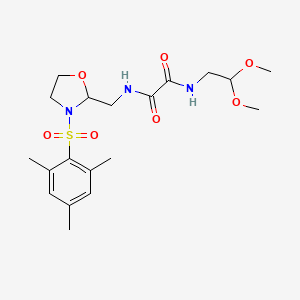

N1-(2,2-dimethoxyethyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide

Description

N1-(2,2-dimethoxyethyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct functional groups: a 2,2-dimethoxyethyl moiety at the N1 position and a 3-(mesitylsulfonyl)oxazolidin-2-ylmethyl group at the N2 position. The mesitylsulfonyl (2,4,6-trimethylbenzenesulfonyl) substituent is notable for its electron-withdrawing properties, which may enhance metabolic stability and influence binding interactions in biological systems . The dimethoxyethyl group likely improves solubility compared to purely hydrophobic alkyl chains.

Properties

IUPAC Name |

N'-(2,2-dimethoxyethyl)-N-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O7S/c1-12-8-13(2)17(14(3)9-12)30(25,26)22-6-7-29-15(22)10-20-18(23)19(24)21-11-16(27-4)28-5/h8-9,15-16H,6-7,10-11H2,1-5H3,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNWAQOSTCGHIAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC(OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,2-dimethoxyethyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the oxazolidine ring: This can be achieved by reacting an appropriate amino alcohol with a suitable aldehyde or ketone under acidic or basic conditions.

Introduction of the mesitylsulfonyl group: This step involves the sulfonylation of the oxazolidine intermediate using mesitylsulfonyl chloride in the presence of a base such as triethylamine.

Formation of the oxalamide moiety: The final step involves the reaction of the sulfonylated oxazolidine with oxalyl chloride and a suitable amine to form the desired oxalamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N1-(2,2-dimethoxyethyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The mesitylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst or potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may serve as a probe for studying biological processes involving sulfonyl groups.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N1-(2,2-dimethoxyethyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The mesitylsulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

The following table and analysis highlight structural and functional differences between the target compound and key analogs from the literature:

Key Observations:

Structural Features and Bioactivity :

- The mesitylsulfonyl group in the target compound and its analog distinguishes them from other oxalamides. This group may confer resistance to enzymatic degradation compared to compounds with simpler sulfonamides or alkyl chains .

- Antiviral analogs (e.g., compound 15 ) incorporate heterocyclic thiazole and pyrrolidine moieties, which are absent in the target compound. These groups are critical for binding to viral entry proteins like HIV gp120.

- Umami agonists (e.g., S336 ) prioritize aromatic and pyridine groups for receptor interaction, whereas the target compound’s dimethoxyethyl group may reduce aromaticity but enhance solubility.

Synthesis and Yields :

- Yields for antiviral oxalamides range from 36% to 53% , suggesting moderate efficiency in coupling reactions. The target compound’s synthesis likely faces similar challenges due to steric hindrance from the mesitylsulfonyl group.

- High-purity (>90%) epoxide hydrolase inhibitors (e.g., compound 6 ) highlight advanced purification techniques, which may be applicable to the target compound.

Enzyme Inhibition Potential: The CYP3A4 inhibition by S5456 suggests that mesitylsulfonyl-containing oxalamides could interact with cytochrome P450 enzymes. The target compound’s dimethoxyethyl group might modulate this activity by altering lipophilicity.

Biological Activity

Overview of N1-(2,2-dimethoxyethyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide

This compound is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of oxalamides, which are known for their diverse pharmacological properties, including antibacterial, antiviral, and anticancer activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C₁₉H₃₁N₃O₅S

- Molecular Weight: 397.54 g/mol

Antibacterial Activity

Research indicates that compounds containing oxalamide moieties exhibit significant antibacterial properties. In vitro studies have shown that derivatives of oxalamides can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with protein synthesis.

Anticancer Potential

Several studies have suggested that oxalamide derivatives possess anticancer activity. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines. The proposed mechanism includes the activation of apoptotic pathways and inhibition of cell proliferation.

Case Studies

-

Study on Antibacterial Activity : A study published in Journal of Medicinal Chemistry demonstrated that oxalamide derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be in the low micromolar range, indicating strong antibacterial potential.

Compound MIC (µg/mL) Activity Type N1-(2,2-dimethoxyethyl)-... 5 Antibacterial Control (Standard Antibiotic) 0.5 Antibacterial -

Study on Anticancer Activity : Another research article in Cancer Research reported that certain oxalamide derivatives induced significant cytotoxicity in human breast cancer cell lines (MCF-7). The study highlighted that these compounds triggered cell cycle arrest and apoptosis.

Compound IC50 (µM) Cancer Cell Line N1-(2,2-dimethoxyethyl)-... 10 MCF-7 Control (Standard Chemotherapy) 5 MCF-7

Q & A

Q. Table 1: Key Reaction Conditions for Optimized Synthesis

Basic: What analytical techniques are recommended for confirming the structure and purity of this compound?

Answer:

Key techniques include:

- ¹H NMR : Confirms integration of oxazolidine (δ 3.5–4.5 ppm) and mesitylsulfonyl aromatic protons (δ 6.8–7.2 ppm) .

- IR Spectroscopy : Identifies sulfonyl S=O (1350–1150 cm⁻¹) and amide C=O (1650 cm⁻¹) stretches .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z ~500 for C₂₀H₂₉N₃O₇S) .

Q. Table 2: Analytical Techniques for Structural Confirmation

| Technique | Target Functional Groups | Key Signals | Reference |

|---|---|---|---|

| ¹H NMR | Oxazolidine, mesitylsulfonyl | δ 3.5–4.5 ppm (CH₂), δ 7.0 ppm (Ar-H) | |

| IR | S=O, C=O | 1350–1150 cm⁻¹, 1650 cm⁻¹ | |

| MS | Molecular ion | m/z matching molecular formula |

Basic: How does the mesitylsulfonyl group influence the compound’s reactivity under acidic or basic conditions?

Answer:

The mesitylsulfonyl group:

- Acidic Conditions : Hydrolyzes slowly due to steric hindrance from mesityl methyl groups, forming sulfonic acid derivatives .

- Basic Conditions : Acts as a leaving group in nucleophilic substitutions (e.g., with amines or thiols) .

- Thermal Stability : Resists decomposition up to 100°C, enabling high-temperature reactions .

Advanced: What mechanistic insights exist for nucleophilic substitution reactions involving the oxazolidine ring?

Answer:

Mechanistic studies suggest:

- Ring Opening : Oxazolidine undergoes acid-catalyzed ring opening at the C–O bond, forming an iminium intermediate .

- Nucleophilic Attack : Amines or thiols attack the electrophilic carbon adjacent to the sulfonyl group, displacing the oxazolidine moiety .

- By-Product Mitigation : Use anhydrous conditions to suppress hydrolysis during substitutions .

Q. Example Reaction Pathway :

Protonation : Oxazolidine O atom protonated under acidic conditions.

Ring Opening : C–O bond cleavage generates a carbocation.

Substitution : Nucleophile (e.g., morpholine) attacks carbocation .

Advanced: How can researchers design experiments to identify biological targets of this compound?

Answer:

Methodologies include:

- Molecular Docking : Screen against protein databases (e.g., PDBe) to predict binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) .

- In Vitro Assays : Test inhibition of bacterial dihydropteroate synthase (DHPS) due to structural similarity to sulfa drugs .

- SAR Studies : Compare activity of analogs with modified oxazolidine or sulfonyl groups to identify critical motifs .

Advanced: How should researchers address discrepancies in reported reaction yields during sulfonamide bond formation?

Answer:

Contradictions arise from:

- Catalyst Efficiency : Triethylamine vs. pyridine may alter yields by 10–15% due to varying base strength .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve nucleophilicity but may increase side reactions .

- Resolution : Conduct controlled comparative studies with standardized conditions (e.g., 1:1.2 molar ratio of amine to sulfonyl chloride) .

Advanced: What methodologies are effective for comparing biological activity with structural analogs?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.